

HPLC method for quantification of 1-(4-Hydroxybenzoyl)glucose

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Compound of Interest

Compound Name: 1-(4-Hydroxybenzoyl)glucose

Cat. No.: B15595616

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An RP-HPLC-UV method was developed for the quantification of **1-(4-Hydroxybenzoyl)glucose**, a natural phenolic compound found in various plant species. This application note provides a detailed protocol for the analysis, making it suitable for researchers, scientists, and professionals in drug development and natural product chemistry. The method utilizes a C18 reversed-phase column with a gradient elution of acidified water and acetonitrile, offering a reliable and reproducible approach for quantification.

Experimental Protocols

Instrumentation and Reagents

- Instrumentation:
 - HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
 - Analytical balance (4-decimal place).
 - pH meter.
 - Ultrasonic bath.
 - Vortex mixer.
 - Centrifuge.

- Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).
- Chemicals and Reagents:
 - **1-(4-Hydroxybenzoyl)glucose** reference standard (>98% purity).
 - Acetonitrile (HPLC grade).[1]
 - Methanol (HPLC grade).
 - Water (HPLC or Milli-Q grade).
 - Formic acid (analytical grade).[2]

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification.[3] The conditions are optimized for the analysis of phenolic compounds.[4]

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B
Flow Rate	1.0 mL/min[1]
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL):

- Accurately weigh 10 mg of **1-(4-Hydroxybenzoyl)glucose** reference standard.
- Transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8°C and protected from light.
- Working Standard Solutions (Calibration Curve):
 - Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B).
 - These solutions are used to construct the calibration curve for quantification.

Sample Preparation (from Plant Material)

This protocol outlines a general procedure for solid-phase extraction from a plant matrix.^{[5][6]}

- Homogenization: Weigh approximately 1 gram of the dried, powdered plant material.
- Extraction: Add 10 mL of 80% methanol in water to the sample.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.^[7]

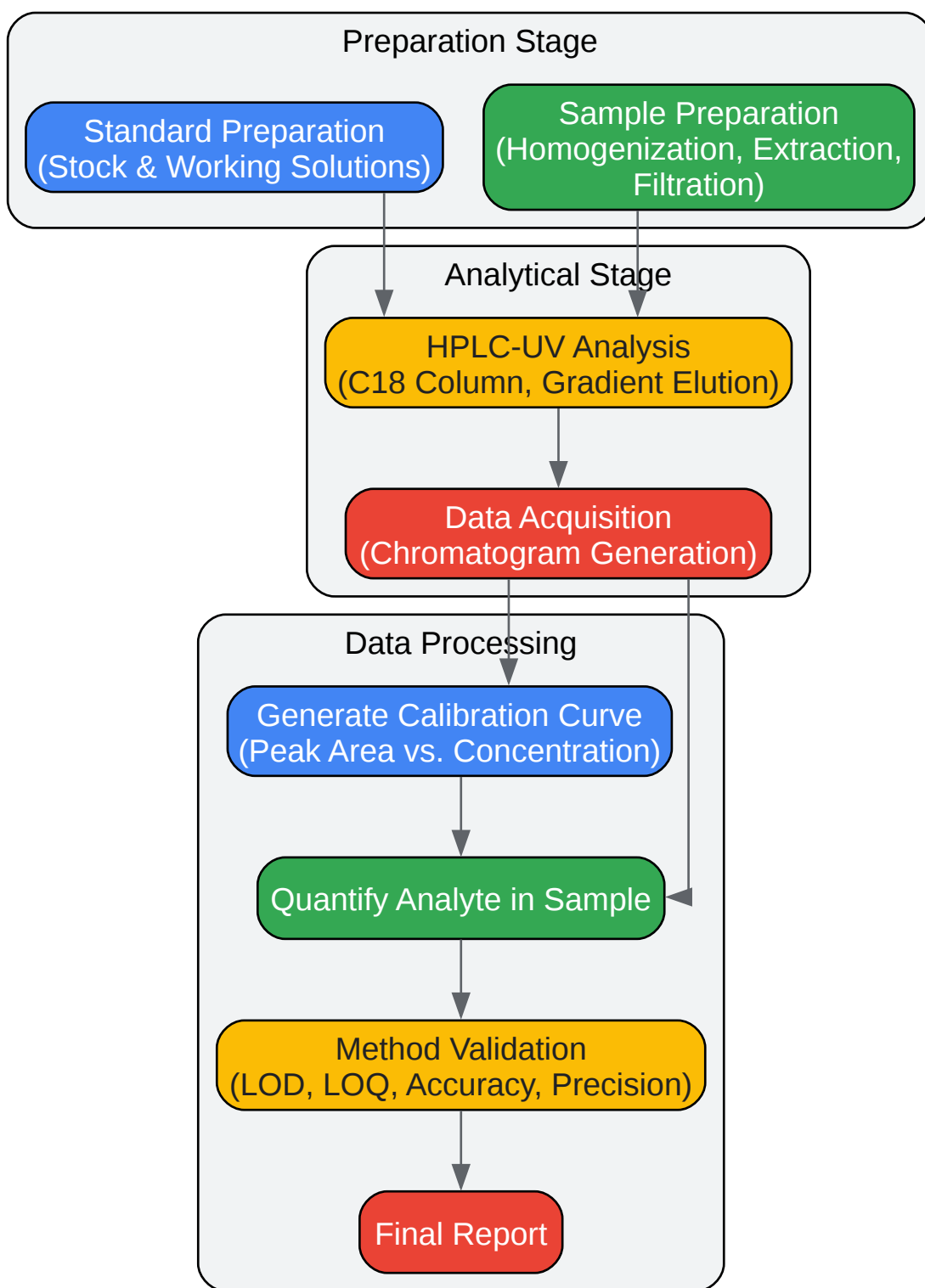
Data Presentation

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.^[8] Key quantitative data from the method validation are summarized below.

Validation Parameter	Specification	Result
Retention Time (RT)	-	Approx. 15.2 min (Varies with system)
Linearity (R^2)	$R^2 \geq 0.999$	0.9995
Range	5 - 100 $\mu\text{g/mL}$	Confirmed
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (% RSD)	Intraday: $\leq 2.0\%$; Interday: $\leq 2.0\%$	Intraday: 0.85%; Interday: 1.25%
Limit of Detection (LOD)	Signal-to-Noise Ratio = 3:1	0.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	Signal-to-Noise Ratio = 10:1	1.5 $\mu\text{g/mL}$

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the quantification of **1-(4-Hydroxybenzoyl)glucose**.



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Caption: Workflow for HPLC Quantification of **1-(4-Hydroxybenzoyl)glucose**.

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- To cite this document: BenchChem. [HPLC method for quantification of 1-(4-Hydroxybenzoyl)glucose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595616#hplc-method-for-quantification-of-1-4-hydroxybenzoyl-glucose]

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